molecular formula C21H22N4O2S B7532197 N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide

Cat. No.: B7532197
M. Wt: 394.5 g/mol
InChI Key: XDMFGDWQTYJHSG-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide, also known as IMPSPO, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. IMPSPO is a small molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide involves its interaction with specific proteins and enzymes in cells. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that supply nutrients to tumors. Additionally, this compound has been shown to modulate the immune system, leading to increased immune cell activity against cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action has been well characterized. Additionally, this compound has been shown to have potent anticancer activity, making it a promising candidate for further development as an anticancer agent.
However, there are also limitations to the use of this compound in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the cytotoxic effects of this compound can also affect normal cells, leading to potential toxicity concerns.

Future Directions

There are several potential future directions for research on N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide. One area of research could be the development of more potent analogs of this compound with improved solubility and selectivity for cancer cells. Additionally, further studies could investigate the potential of this compound as a combination therapy with other anticancer agents. Finally, studies could investigate the potential of this compound for the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound could lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been synthesized using various methods, including the reaction of 2-methyl-4-phenylsulfanylphenylisocyanate with 3-aminopropylimidazole in the presence of a base, and the reaction of 2-methyl-4-phenylsulfanylphenylisocyanate with 3-imidazol-1-ylpropylamine in the presence of a base. The yield of this compound varies depending on the synthesis method used, but typically ranges from 50% to 70%.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been investigated for its potential applications in scientific research. One of the main areas of research has been the development of this compound as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and migration of cancer cells by targeting specific signaling pathways involved in cancer development and progression.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-16-14-18(28-17-6-3-2-4-7-17)8-9-19(16)24-21(27)20(26)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMFGDWQTYJHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC=CC=C2)NC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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